3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one 3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 331762-11-9
VCID: VC0404272
InChI: InChI=1S/C16H14IN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-6-4-5-7-13(12)17/h4-8H,1-3H3/b18-8+
SMILES: CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3I)C
Molecular Formula: C16H14IN3OS
Molecular Weight: 423.3g/mol

3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 331762-11-9

Main Products

VCID: VC0404272

Molecular Formula: C16H14IN3OS

Molecular Weight: 423.3g/mol

3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one - 331762-11-9

CAS No. 331762-11-9
Product Name 3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Molecular Formula C16H14IN3OS
Molecular Weight 423.3g/mol
IUPAC Name 3-[(E)-(2-iodophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H14IN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-6-4-5-7-13(12)17/h4-8H,1-3H3/b18-8+
Standard InChIKey YPGLHUWLRUCOTJ-QGMBQPNBSA-N
Isomeric SMILES CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C/C3=CC=CC=C3I)C
SMILES CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3I)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3I)C
PubChem Compound 6871819
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator